molecular formula C24H19Br3N2O4 B11547173 2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11547173
M. Wt: 639.1 g/mol
InChI Key: LLBXEIPTUDMWEA-KVSWJAHQSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting with the bromination of the phenyl rings. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The subsequent steps involve the formation of the acetamido and imino groups, which are achieved through amide formation and imine synthesis reactions, respectively. The final step involves esterification to form the 2-bromobenzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, or aldehydes.

    Reduction: Amines, alcohols, or hydrocarbons.

    Substitution: Phenols, ethers, or other substituted aromatic compounds.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its brominated phenyl groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenyl groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The compound’s acetamido and imino groups may also play a role in its activity by forming hydrogen bonds or other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-chlorophenol: Similar in structure but contains a chlorine atom instead of the acetamido and imino groups.

    2,6-Dibromonaphthalene: Contains bromine atoms on a naphthalene ring, differing in the core structure.

    4,6-Dibromo-m-phenylenediamine: Contains bromine atoms on a phenylenediamine core, differing in the functional groups attached.

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate is unique due to its combination of brominated phenyl groups, acetamido, and imino functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H19Br3N2O4

Molecular Weight

639.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H19Br3N2O4/c1-14-6-5-7-15(2)22(14)32-13-21(30)29-28-12-16-10-17(25)11-20(27)23(16)33-24(31)18-8-3-4-9-19(18)26/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+

InChI Key

LLBXEIPTUDMWEA-KVSWJAHQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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